

BAY 61-3606 Hydrochloride: In Vitro Assay Protocols and Application Notes

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Compound of Interest		
Compound Name:	BAY 61-3606 hydrochloride	
Cat. No.:	B1588918	Get Quote

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Introduction

BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial in the signaling pathways of various immune cells.[1][2][3] With a Ki of 7.5 nM and an IC50 of 10 nM for Syk, it demonstrates significant potential in inflammation research and oncology by modulating immune responses and inducing cell cycle arrest and apoptosis in cancer cells.[4][5][6] This document provides detailed protocols for in vitro assays to evaluate the efficacy of BAY 61-3606 and summarizes its activity across various cell lines.

Mechanism of Action

BAY 61-3606 primarily exerts its effects by inhibiting Syk, thereby disrupting downstream signaling cascades such as the B cell receptor (BCR) and Fc receptor (FcR) pathways.[1][4] This inhibition can suppress the release of inflammatory mediators and cytokines.[3] Interestingly, in some cancer cell lines, BAY 61-3606 has been shown to induce apoptosis and downregulate Mcl-1, an anti-apoptotic protein, in a Syk-independent manner, suggesting off-target effects, notably on Cyclin-Dependent Kinase 9 (CDK9).[4][7]

Data Presentation In Vitro Efficacy of BAY 61-3606 Hydrochloride



Cell Line	Assay Type	IC50 (nM)	Notes
MV-4-11	Growth Inhibition	7.394	Human leukemia cell line.[4]
EoL-1	Growth Inhibition	332.75	Human eosinophilic leukemia cell line.[4]
NALM-6	Growth Inhibition	417.39	Human B cell precursor leukemia cell line.[4]
RBL-2H3	Hexosaminidase Release	46	Rat basophilic leukemia cell line; measure of degranulation.[8]
Rat Peritoneal Mast Cells	Serotonin Release	17	Primary cells; measure of degranulation.[8]
U937	Respiratory Burst	35	Human monocytic cell line; measure of superoxide production.[8]
MCF-7	Mcl-1 Downregulation	-	Breast cancer cells; sensitizes to TRAIL- induced apoptosis.[7]
Multiple Myeloma (MM.1S, H929, RPMI- 8266)	Growth Inhibition	Starting at 10 nM	Inhibition of cell growth and induction of apoptosis.[9]
Neuroblastoma (SH- SY5Y, SK-N-BE)	Cell Viability	Dose-dependent reduction	Reduces cell viability in both SYK-positive and SYK-negative lines.[5]

Experimental Protocols



In Vitro Kinase Assay for Syk Inhibition

This protocol is a generalized procedure for determining the IC50 value of BAY 61-3606 against Syk kinase using a radiometric assay.

Materials:

- Recombinant human Syk kinase
- BAY 61-3606 hydrochloride
- · Kinase buffer
- ATP (spiked with [y-32P]ATP)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- 96-well plates
- · Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a serial dilution of BAY 61-3606 in DMSO.
- Reaction Setup: In a 96-well plate, add the kinase buffer, substrate, and diluted BAY 61-3606 or DMSO (vehicle control).
- Kinase Addition: Add the recombinant Syk kinase to each well to initiate the reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Reaction Termination: Spot the reaction mixture onto phosphocellulose paper to stop the reaction.



- Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [y-32P]ATP.[10]
- Quantification: Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes a method to assess the effect of BAY 61-3606 on the viability of adherent or suspension cells using a luminescent ATP-based assay.

Materials:

- Target cell line (e.g., MV-4-11, MCF-7)
- · Complete cell culture medium
- BAY 61-3606 hydrochloride
- · 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere (for adherent cells) or acclimate overnight.
- Compound Treatment: Treat the cells with a serial dilution of BAY 61-3606 or vehicle control (DMSO).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.



- Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Syk

This protocol details the detection of Syk phosphorylation levels in cells treated with BAY 61-3606.

Materials:

- · Target cell line
- BAY 61-3606 hydrochloride
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-Syk and anti-total-Syk)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate



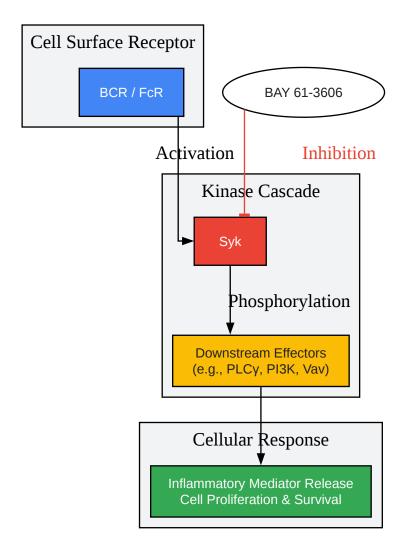
· Imaging system

Procedure:

- Cell Treatment: Culture cells and treat with various concentrations of BAY 61-3606 for the desired time.
- Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.

Mandatory Visualizations

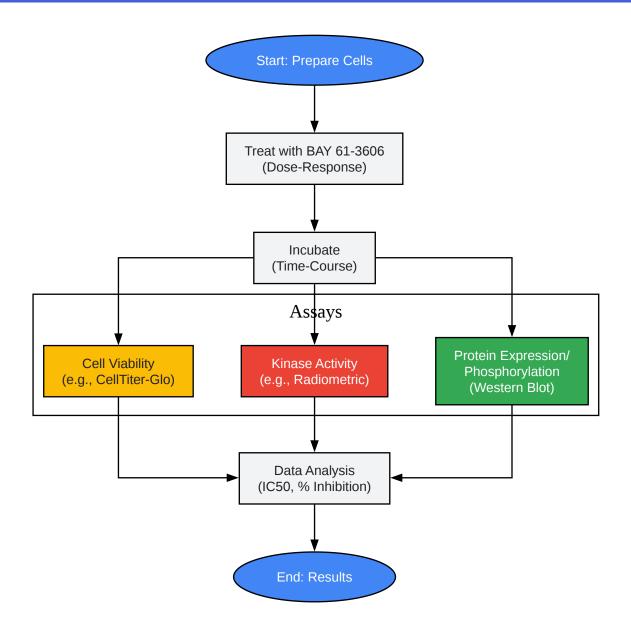




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Caption: BAY 61-3606 inhibits Syk, blocking downstream signaling and cellular responses.





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Caption: General workflow for in vitro evaluation of BAY 61-3606.

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